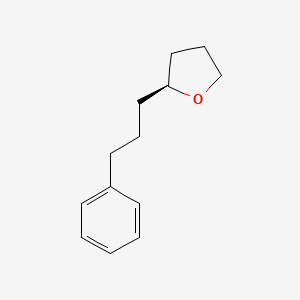
(S)-2-(3-Phenylpropyl)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Phenylpropyl)tetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a 3-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Phenylpropyl)tetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylpropyl bromide and tetrahydrofuran.
Grignard Reaction: Phenylpropyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Cyclization: The Grignard reagent is then reacted with tetrahydrofuran under acidic conditions to induce cyclization, forming this compound.
Purification: The product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reagent formation and subsequent cyclization.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Phenylpropyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-(3-Phenylpropyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(3-Phenylpropyl)tetrahydrofuran involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, in medicinal applications, the compound may bind to receptors or enzymes, altering their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Phenylpropyl)tetrahydrofuran: The enantiomer of (S)-2-(3-Phenylpropyl)tetrahydrofuran, with similar but distinct properties.
2-Phenylpropyl tetrahydrofuran: Lacks the stereochemistry, leading to different biological and chemical behavior.
3-Phenylpropyl tetrahydrofuran: A positional isomer with variations in reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemistry often results in distinct pharmacological and chemical properties compared to its enantiomers and isomers.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(2S)-2-(3-phenylpropyl)oxolane |
InChI |
InChI=1S/C13H18O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1 |
InChI Key |
PBXKRPSGIACPQF-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)CCCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(OC1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)
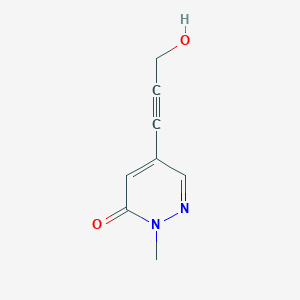
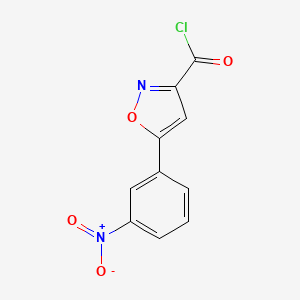
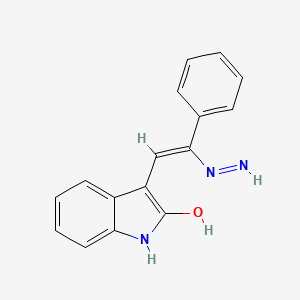
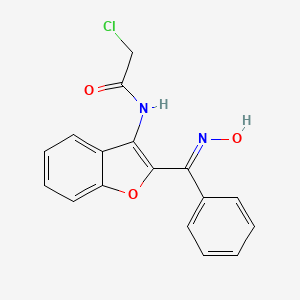
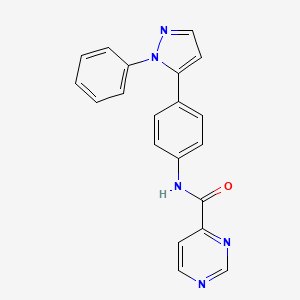

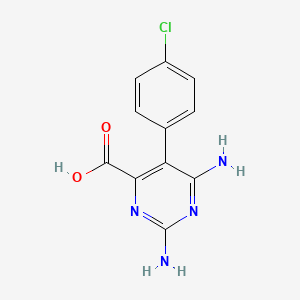
![3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12913311.png)
![2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12913322.png)
![5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12913336.png)



